molecular formula C32H52O14 B054826 Capsianside I CAS No. 121924-04-7

Capsianside I

Cat. No.: B054826
CAS No.: 121924-04-7
M. Wt: 660.7 g/mol
InChI Key: ISQUNAAALVXWGI-PGEVILJJSA-N
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Description

Capsianside I is a novel acyclic diterpene glycoside derived from Capsicum plants. . These compounds have garnered interest due to their potential biological activities and applications in various fields.

Scientific Research Applications

Capsianside I has several scientific research applications, including:

    Chemistry: Used as a model compound to study glycosidic linkages and diterpene structures.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Safety and Hazards

The safety and hazards of Capsianside I are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Capsianside I involves several steps, starting from the extraction of the compound from Capsicum plants. The process typically includes:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing solvent use, extraction times, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Capsianside I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Mechanism of Action

The mechanism of action of Capsianside I involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Capsianside I can be compared with other similar compounds, such as:

    Capsianoside A: Another acyclic diterpene glycoside with similar glycosidic linkages but different biological activities.

    Capsianoside B: Shares structural similarities with this compound but differs in its specific glycosidic bonds and biological effects.

    Capsianoside C:

Properties

CAS No.

121924-04-7

Molecular Formula

C32H52O14

Molecular Weight

660.7 g/mol

IUPAC Name

(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoic acid

InChI

InChI=1S/C32H52O14/c1-6-32(5,12-8-11-17(2)9-7-10-18(3)13-20(35)14-19(4)29(41)42)46-31-28(26(39)24(37)22(16-34)44-31)45-30-27(40)25(38)23(36)21(15-33)43-30/h6,10-11,14,20-28,30-31,33-40H,1,7-9,12-13,15-16H2,2-5H3,(H,41,42)/b17-11+,18-10+,19-14+/t20?,21-,22-,23-,24-,25+,26+,27-,28-,30+,31+,32?/m1/s1

InChI Key

ISQUNAAALVXWGI-PGEVILJJSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/CC/C=C(\C)/CC(/C=C(\C)/C(=O)O)O

SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O

Canonical SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O

physical_description

Solid

Origin of Product

United States

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